molecular formula C10H18N4O2 B1479383 6-(2-aminoethoxy)-N-(1-methoxypropan-2-yl)pyrimidin-4-amine CAS No. 2098085-01-7

6-(2-aminoethoxy)-N-(1-methoxypropan-2-yl)pyrimidin-4-amine

Cat. No.: B1479383
CAS No.: 2098085-01-7
M. Wt: 226.28 g/mol
InChI Key: TZTQUHHMSVLYLZ-UHFFFAOYSA-N
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Description

6-(2-aminoethoxy)-N-(1-methoxypropan-2-yl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-aminoethoxy)-N-(1-methoxypropan-2-yl)pyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrimidine derivatives, 2-aminoethanol, and 1-methoxypropan-2-amine.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (60-80°C) and may require the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control to ensure consistent product quality.

    Continuous Flow Synthesis: Implementing continuous flow synthesis techniques to enhance reaction efficiency and reduce production costs.

    Purification: Employing advanced purification methods such as crystallization, distillation, or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

6-(2-aminoethoxy)-N-(1-methoxypropan-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and other oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution reaction.

Major Products Formed

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution Products: Compounds with different substituents replacing the original functional groups.

Scientific Research Applications

6-(2-aminoethoxy)-N-(1-methoxypropan-2-yl)pyrimidin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Pharmaceuticals: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic benefits.

    Biochemical Research: Employed in studies to understand its interactions with biological molecules and its effects on cellular processes.

    Industrial Applications: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-aminoethoxy)-N-(1-methoxypropan-2-yl)pyrimidin-4-amine involves:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or other proteins within cells, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    6-(2-aminoethoxy)pyrimidin-4-amine: Lacks the N-(1-methoxypropan-2-yl) substituent, which may affect its biological activity and chemical properties.

    N-(1-methoxypropan-2-yl)pyrimidin-4-amine: Lacks the 2-aminoethoxy substituent, which may influence its reactivity and applications.

Uniqueness

6-(2-aminoethoxy)-N-(1-methoxypropan-2-yl)pyrimidin-4-amine is unique due to the presence of both the 2-aminoethoxy and N-(1-methoxypropan-2-yl) substituents, which confer distinct chemical and biological properties. These structural features may enhance its potential as a therapeutic agent and its versatility in various chemical reactions.

Properties

IUPAC Name

6-(2-aminoethoxy)-N-(1-methoxypropan-2-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2/c1-8(6-15-2)14-9-5-10(13-7-12-9)16-4-3-11/h5,7-8H,3-4,6,11H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTQUHHMSVLYLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC1=CC(=NC=N1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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